[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine
CAS No.: 1152666-76-6
Cat. No.: VC3356769
Molecular Formula: C8H16N4
Molecular Weight: 168.24 g/mol
* For research use only. Not for human or veterinary use.
![[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine - 1152666-76-6](/images/structure/VC3356769.png)
Specification
CAS No. | 1152666-76-6 |
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Molecular Formula | C8H16N4 |
Molecular Weight | 168.24 g/mol |
IUPAC Name | N,N-dimethyl-1-(1-methylpyrazol-4-yl)ethane-1,2-diamine |
Standard InChI | InChI=1S/C8H16N4/c1-11(2)8(4-9)7-5-10-12(3)6-7/h5-6,8H,4,9H2,1-3H3 |
Standard InChI Key | IORQNLKFRABVIQ-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)C(CN)N(C)C |
Canonical SMILES | CN1C=C(C=N1)C(CN)N(C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Structure and Properties
[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine features a 1-methyl-1H-pyrazole core with a substituted ethyl chain at the 4-position of the pyrazole ring. The ethyl chain bears two key functional groups: a primary amine (-NH₂) at the 2-position and a dimethylamino group [-N(CH₃)₂] at the 1-position. This arrangement of multiple nitrogen-containing functional groups contributes to the compound's chemical versatility and potential biological activity.
The pyrazole core is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms, a structural feature present in numerous biologically active compounds. The N-methylation at position 1 of the pyrazole ring is significant for modulating the electronic properties and lipophilicity of the molecule, potentially affecting its pharmacokinetic profile.
Physicochemical Properties
While specific experimental data for [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine is limited, its physicochemical properties can be predicted based on structural analysis and comparison with related compounds:
Property | Predicted Value | Basis for Prediction |
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Molecular Formula | C₈H₁₇N₄ | Structural analysis |
Molecular Weight | Approximately 169.25 g/mol | Calculated from molecular formula |
Physical State | Likely solid at room temperature | Based on related pyrazole derivatives |
Solubility | Likely soluble in polar organic solvents | Due to multiple amine functionalities |
pKa | Multiple pKa values due to different basic centers | Presence of primary and tertiary amines |
The compound's multiple basic nitrogen centers suggest it would exist predominantly as a cation at physiological pH, a feature that influences its potential interactions with biological targets.
Structural Relationships and Synthetic Considerations
Related Pyrazole Derivatives
Several structurally related pyrazole derivatives have been characterized in the scientific literature, providing context for understanding the properties of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine:
(1-Isopropyl-1H-pyrazol-4-yl)methanamine shares the core pyrazol-4-ylmethylamine structure but differs in the N-substituent (isopropyl versus methyl) and lacks the additional dimethylamino functionality . This compound has a molecular weight of 139.20 g/mol and represents a simpler structural analog.
(1-ethyl-1H-pyrazol-4-yl)methylamine presents another related structure with an N-ethyl substitution on the pyrazole and a secondary methylamine group . This compound has similar physicochemical properties, with a molecular weight of 139.202 g/mol.
Novel pyrazole derivatives have shown promise as antimicrobial agents. The paper "Synthesis and antimicrobial activity of Novel Pyrazole Derivatives" describes several pyrazole compounds with significant antimicrobial properties . The structural similarities suggest our compound might merit investigation in this context.
Analytical Characterization Methods
Spectroscopic Identification
For the comprehensive characterization of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine, several spectroscopic techniques would be particularly informative:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the pyrazole ring protons (typically 7.0-8.0 ppm), the N-methyl group (around 3.7-3.9 ppm), and the dimethylamino protons (around 2.2-2.4 ppm).
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¹³C NMR would assist in confirming the carbon framework, with the pyrazole carbons showing distinctive chemical shifts.
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Mass Spectrometry:
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The molecular ion peak would correspond to the molecular weight of approximately 169 m/z.
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Fragmentation patterns would likely include loss of the dimethylamino group and cleavages within the ethyl linker.
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Infrared Spectroscopy:
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Characteristic bands for N-H stretching (primary amine) would be expected around 3300-3500 cm⁻¹.
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C-N stretching frequencies for the tertiary amine would appear around 1200-1350 cm⁻¹.
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Chromatographic Analysis
High-performance liquid chromatography (HPLC) coupled with mass spectrometry would be suitable for analyzing the purity and identity of [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine. Based on the compound's predicted physicochemical properties, a reverse-phase chromatographic system with a moderately polar mobile phase would likely provide good separation and detection.
Research Directions and Future Perspectives
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation regarding [2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine:
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Comprehensive physical property determination through experimental measurements.
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Development and optimization of synthetic routes with high yield and purity.
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Evaluation of biological activities, particularly in areas where related pyrazole derivatives have shown promise.
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Structure-activity relationship studies through systematic modification of the core structure.
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